molecular formula C21H19BrN2O3 B3604758 4-bromo-3-methoxy-N-[3-(propanoylamino)phenyl]naphthalene-2-carboxamide

4-bromo-3-methoxy-N-[3-(propanoylamino)phenyl]naphthalene-2-carboxamide

Cat. No.: B3604758
M. Wt: 427.3 g/mol
InChI Key: BAAIGMWAXBPGQI-UHFFFAOYSA-N
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Description

4-bromo-3-methoxy-N-[3-(propanoylamino)phenyl]naphthalene-2-carboxamide is a complex organic compound with the molecular formula C21H19BrN2O3 This compound is characterized by the presence of a bromine atom, a methoxy group, and a propanoylamino group attached to a naphthalene-2-carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-[3-(propanoylamino)phenyl]naphthalene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Amidation: The carboxylic acid group of the naphthalene derivative is converted to an amide by reacting with an appropriate amine, such as 3-(propanoylamino)aniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methoxy-N-[3-(propanoylamino)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce quinones.

Scientific Research Applications

4-bromo-3-methoxy-N-[3-(propanoylamino)phenyl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-[3-(propanoylamino)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methoxybenzaldehyde: A compound with a similar bromine and methoxy substitution pattern.

    4-bromo-3-methoxyphenethylamine: Another compound with a bromine and methoxy group but different core structure.

    4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide: A closely related compound with a different substitution pattern on the phenyl ring.

Uniqueness

4-bromo-3-methoxy-N-[3-(propanoylamino)phenyl]naphthalene-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-3-methoxy-N-[3-(propanoylamino)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c1-3-18(25)23-14-8-6-9-15(12-14)24-21(26)17-11-13-7-4-5-10-16(13)19(22)20(17)27-2/h4-12H,3H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAIGMWAXBPGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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